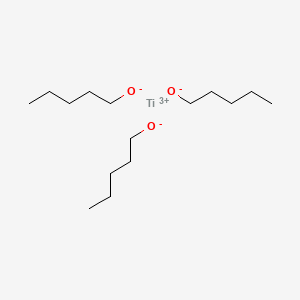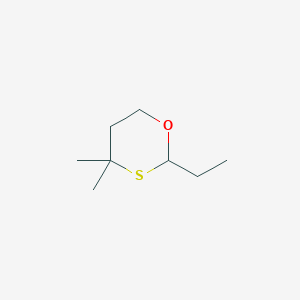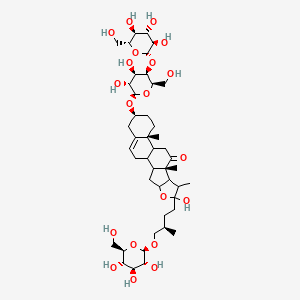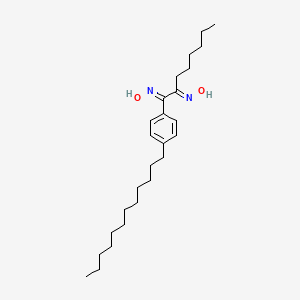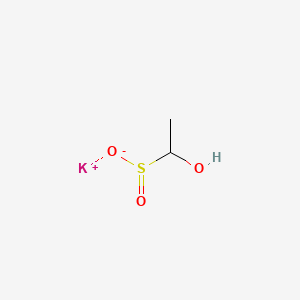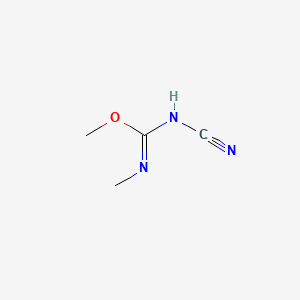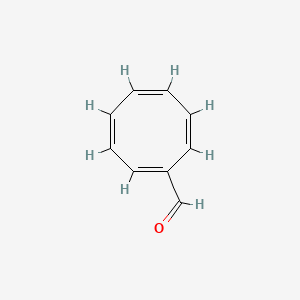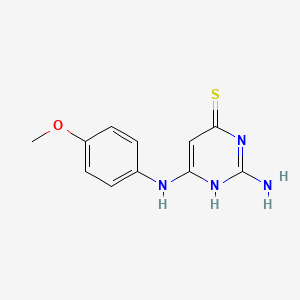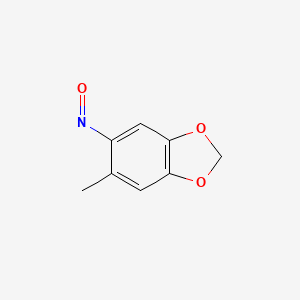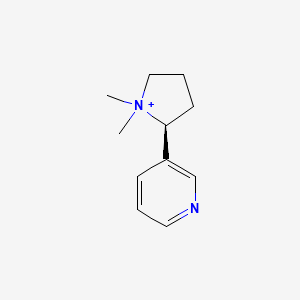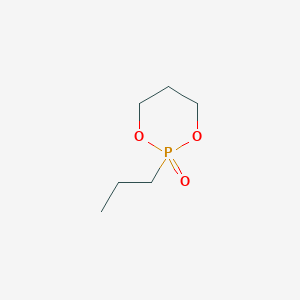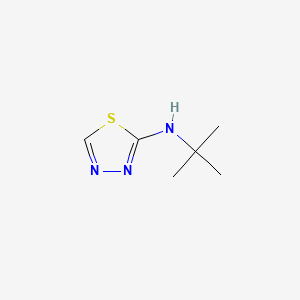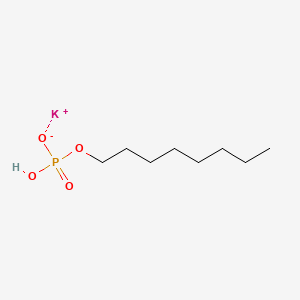
Potassium octyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium octyl hydrogen phosphate is an organophosphorus compound with the molecular formula C8H18KO4P. It is a potassium salt of octyl hydrogen phosphate, characterized by its amphiphilic nature, which makes it useful in various applications, including as a surfactant and in the formulation of detergents and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium octyl hydrogen phosphate can be synthesized through the reaction of octyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction typically proceeds as follows:
Reaction of Octyl Alcohol with Phosphorus Oxychloride:
Neutralization with Potassium Hydroxide:
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving the use of continuous reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium octyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form octyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with acids to form the corresponding octyl phosphate and potassium salts.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, typically under acidic conditions with a catalyst such as sulfuric acid.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Hydrolysis: Octyl alcohol and phosphoric acid.
Esterification: Octyl esters and water.
Neutralization: Octyl phosphate and potassium salts.
Applications De Recherche Scientifique
Potassium octyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: Employed in the formulation of buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of potassium octyl hydrogen phosphate is primarily based on its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances. This property makes it effective as a surfactant, reducing surface tension and facilitating the formation of emulsions. In biological systems, it can interact with cell membranes and proteins, potentially affecting their function and stability.
Comparaison Avec Des Composés Similaires
Potassium dihydrogen phosphate (KH2PO4): A common potassium phosphate used in fertilizers and as a buffering agent.
Sodium octyl hydrogen phosphate (C8H17OPO3Na): Similar in structure but with sodium instead of potassium, used in similar applications.
Uniqueness: Potassium octyl hydrogen phosphate is unique due to its specific combination of the octyl group and potassium ion, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
41989-08-6 |
|---|---|
Formule moléculaire |
C8H18KO4P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
potassium;octyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |
Clé InChI |
VMUBRIXOHLRVGV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOP(=O)(O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


